Boc-his-ome Boc-his-ome
Brand Name: Vulcanchem
CAS No.: 2488-14-4
VCID: VC21537156
InChI: InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol

Boc-his-ome

CAS No.: 2488-14-4

VCID: VC21537156

Molecular Formula: C12H19N3O4

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-his-ome - 2488-14-4

Description

Boc-His-Ome, also known as N-tert-butoxycarbonyl-L-histidine methyl ester, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protected form, which prevents unwanted reactions during the synthesis process. The compound has a molecular formula of C12H19N3O4 and a molecular weight of approximately 269.30 g/mol .

Biological Activity and Applications

While Boc-His-Ome itself is primarily used as a building block in peptide synthesis, peptides containing histidine residues have shown various biological activities. For instance, histidine-containing peptides have been studied for their antimicrobial properties, particularly against fungal pathogens. These peptides often act by disrupting cell membranes, leading to cell lysis .

Synthesis and Precursors

Boc-His-Ome is synthesized from L-histidine by protecting the amino group with a tert-butoxycarbonyl (Boc) group and esterifying the carboxyl group to form a methyl ester. This protection is crucial for controlling the reactivity of histidine during peptide synthesis. The synthesis involves typical peptide coupling reactions, where the protected amino acid is coupled with other amino acids or peptide fragments .

Research Findings and Future Directions

Recent studies have focused on modifying histidine residues to enhance peptide activities. Techniques such as visible-light-driven thioacetal activation have been developed to facilitate the modification of histidine residues, potentially expanding the applications of Boc-His-Ome in peptide synthesis .

CAS No. 2488-14-4
Product Name Boc-his-ome
Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
IUPAC Name methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
Standard InChIKey RWEVEEORUORBAX-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Synonyms BOC-HIS-OME;2488-14-4;Nalpha-Boc-L-histidinemethylester;(S)-Methyl2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanoate;N-Boc-L-histidinemethylester;SCHEMBL1486139;CTK8G1607;MolPort-020-003-858;RWEVEEORUORBAX-VIFPVBQESA-N;ZINC2534423;6369AH;AKOS025286038;AK166996;FT-0698091;K-6598;N-(tert-butoxycarbonyl)-L-histidinemethylester;L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-,methylester;(S)-methyl2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate;methyl(2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoate
PubChem Compound 7017200
Last Modified Aug 15 2023

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